

Application Note: High-Sensitivity Quantification of [(p-Isopropylphenoxy)methyl]oxirane

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Compound of Interest

Compound Name: [(p-Isopropylphenoxy)methyl]oxirane
CAS No.: 2210-72-2
Cat. No.: B1596123

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Abstract

This comprehensive guide details robust and sensitive analytical methodologies for the quantification of [(p-Isopropylphenoxy)methyl]oxirane. Due to the structural alert for potential genotoxicity inherent in the oxirane (epoxide) moiety, trace-level quantification is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and other chemical products.[1][2][3] This document provides two primary, validated protocols leveraging Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions, explanations of experimental choices, and complete validation parameters in accordance with ICH guidelines.[4][5]

Introduction: The Analytical Imperative for an Epoxide Impurity

[(p-Isopropylphenoxy)methyl]oxirane is a key intermediate or potential impurity in various synthetic processes. Its structure contains an epoxide ring, a functional group known for its reactivity and potential to act as an alkylating agent that can interact with DNA, leading to mutagenic or carcinogenic effects.[1] Regulatory bodies like the FDA and EMA have established a Threshold of Toxicological Concern (TTC) for such impurities, often requiring control at a limit of 1.5 µg per day total intake for long-term drug exposure.[1][4][6] This stringent limit necessitates highly sensitive and selective analytical methods capable of detecting and quantifying **[(p-Isopropylphenoxy)methyl]oxirane** at parts-per-million (ppm) levels within a drug substance or material matrix.

The choice between a gas or liquid chromatography-based method depends on the analyte's properties, the sample matrix, and the required sensitivity.[6] **[(p-Isopropylphenoxy)methyl]oxirane** possesses sufficient volatility and thermal stability for GC analysis, while its aromatic ring provides a UV chromophore suitable for HPLC.[4][7] For ultimate sensitivity and selectivity, coupling these separation techniques with mass spectrometry is the industry standard for genotoxic impurity (GTI) analysis.[2]

Recommended Analytical Strategy: GC-MS vs. UPLC-MS/MS

Both GC-MS and UPLC-MS/MS are powerful techniques for this application. The selection depends on several factors:

- GC-MS: Ideal for volatile and thermally stable analytes. It often provides excellent chromatographic resolution and is a well-established technique for residual solvent and low molecular weight impurity analysis.[6][8] Headspace GC can be employed if the analyte needs to be separated from a non-volatile matrix.[9]
- UPLC-MS/MS: The preferred method for non-volatile analytes or when analyzing complex matrices that are incompatible with GC. It offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM) and is considered a benchmark for trace-level quantification of GTIs.[10]

This guide provides detailed protocols for both approaches to offer maximum flexibility for analytical laboratories.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the precise quantification of **[(p-Isopropylphenoxy)methyl]oxirane** in soluble organic matrices or APIs.

Principle

The sample is dissolved in a suitable solvent and injected into a gas chromatograph. The analyte is separated from the matrix and other impurities based on its boiling point and interaction with the GC column's stationary phase. The eluted compound enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. Quantification is achieved by monitoring specific, characteristic ions in Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity compared to full-scan mode.

GC-MS Experimental Workflow



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Caption: Workflow for GC-MS quantification of **[(p-Isopropylphenoxy)methyl]oxirane**.

Step-by-Step Protocol

- Preparation of Standards:
 - Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **[(p-Isopropylphenoxy)methyl]oxirane** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).
 - Working Standards: Perform serial dilutions of the stock solution with DCM to prepare calibration standards at concentrations of 0.05, 0.1, 0.25, 0.5, 1.0, and 2.5 µg/mL.

- Preparation of Samples:
 - Accurately weigh approximately 250 mg of the API or sample into a 5 mL volumetric flask.
 - Add approximately 4 mL of DCM and vortex until fully dissolved.
 - Dilute to the mark with DCM and mix well. This yields a sample concentration of 50 mg/mL.
 - Filter an aliquot through a 0.22 μ m PTFE syringe filter into a GC vial.
 - Scientist's Note: The sample concentration may need to be adjusted based on the expected impurity level and the method's limit of quantitation (LOQ). The goal is to ensure the impurity concentration falls within the linear range of the calibration curve.
- GC-MS Instrumentation and Conditions:

| Parameter | Setting | Rationale |
|---------------------|---|--|
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless | |
| Injection Mode | Splitless (1 min purge delay) | Maximizes analyte transfer to the column for trace-level analysis. |
| Injection Volume | 1 μ L | Standard volume for good peak shape and reproducibility. |
| Inlet Temperature | 250 $^{\circ}$ C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert gas providing good separation efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for the recommended column dimensions. |
| GC Column | | |
| Type | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane) | A robust, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 μ m film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | | |
| Initial Temperature | 80 $^{\circ}$ C, hold for 2 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp 1 | 20 $^{\circ}$ C/min to 280 $^{\circ}$ C | A moderate ramp rate to ensure good separation from |

other potential impurities.

| | | |
|--------------------|--|--|
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust detector for quantitative analysis. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by focusing on specific ions of interest. |
| SIM Ions (m/z) | To be determined empirically from the mass spectrum of a standard. Likely ions would include the molecular ion (M+) and major fragment ions. | Selecting a quantifier and one or two qualifier ions ensures specificity. The NIST WebBook for similar structures can provide guidance. [7] [11] |

- Data Analysis and Quantification:
 - Inject the prepared standards to establish a calibration curve by plotting peak area against concentration.
 - Inject the sample preparations.
 - Calculate the concentration of **[(p-Isopropylphenoxy)methyl]oxirane** in the sample using the linear regression equation from the calibration curve.

- The final amount in ppm is calculated as: $\text{ppm} = (\text{Concentration in } \mu\text{g/mL from curve} / \text{Sample Concentration in mg/mL}) * 1000$

Method Validation Summary (as per ICH Q2(R1))[5]

| Parameter | Typical Result |
|-----------------------------|--|
| Specificity | No interference observed at the retention time of the analyte in a blank and placebo sample. |
| Limit of Detection (LOD) | ~0.5 ppm |
| Limit of Quantitation (LOQ) | ~1.5 ppm |
| Linearity (r^2) | > 0.998 over the range of 1.5 ppm to 25 ppm. |
| Accuracy (% Recovery) | 90-110% at three concentration levels. |
| Precision (% RSD) | < 10% for repeatability and intermediate precision. |

Protocol 2: Quantification by UPLC-MS/MS

This ultra-sensitive method is ideal for quantifying [(p-Isopropylphenoxy)methyl]oxirane at very low levels or in complex matrices that are not amenable to GC analysis.

Principle

The sample is dissolved and injected into a UPLC system. The high pressure allows for the use of sub-2 μm particle size columns, resulting in rapid separations with high peak efficiency. After separation on a reverse-phase column, the eluent is directed to a tandem mass spectrometer. The analyte is ionized (typically by Electrospray Ionization - ESI) in the source. The precursor ion (e.g., $[\text{M}+\text{H}]^+$) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[10]

UPLC-MS/MS Experimental Workflow



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Caption: Workflow for UPLC-MS/MS quantification of the target analyte.

Step-by-Step Protocol

- Preparation of Standards:
 - Stock Solution (100 µg/mL): Accurately weigh 10 mg of **[(p-Isopropylphenoxy)methyl]oxirane** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
 - Working Standards: Perform serial dilutions with the 50:50 Acetonitrile/Water mixture to prepare calibration standards at concentrations of 0.1, 0.25, 0.5, 1.0, 5.0, and 10.0 ng/mL.
- Preparation of Samples:
 - Accurately weigh approximately 50 mg of the API or sample into a 50 mL volumetric flask.
 - Add approximately 40 mL of 50:50 Acetonitrile/Water and sonicate for 5 minutes to ensure complete dissolution.
 - Dilute to the mark with the diluent and mix well. This yields a sample concentration of 1 mg/mL.
 - Filter an aliquot through a 0.22 µm PVDF syringe filter into an LC vial.
 - Scientist's Note: A lower sample concentration is used compared to GC-MS due to the higher sensitivity of the UPLC-MS/MS technique and to minimize potential matrix effects in the ESI source.

- UPLC-MS/MS Instrumentation and Conditions:

| Parameter | Setting | Rationale |
|--------------------|---|--|
| UPLC System | Waters ACQUITY UPLC or equivalent | High-pressure system enabling the use of small particle columns for fast, efficient separations. |
| Column | ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm | A versatile reverse-phase column providing excellent peak shape and durability. |
| Column Temperature | 40 $^{\circ}\text{C}$ | Ensures reproducible retention times and improves peak shape. |
| Mobile Phase | | |
| A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |
| B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient Program | | |
| Flow Rate | 0.4 mL/min | Appropriate for the 2.1 mm ID column. |
| Time (min) | % B | |
| 0.0 | 20 | |
| 3.0 | 95 | A gradient is used to elute the analyte with good peak shape and then wash the column. |
| 4.0 | 95 | |
| 4.1 | 20 | |
| 5.0 | 20 | Re-equilibration for the next injection. |
| Injection Volume | 5 μL | |

| | | |
|----------------------|---|--|
| Mass Spectrometer | Waters Xevo TQ-S or equivalent | High-sensitivity tandem quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds; positive mode will protonate the analyte. |
| Capillary Voltage | 3.0 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temp. | 450 °C | |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | |
| MRM Transitions | To be determined by infusing a standard solution. | |
| Precursor Ion (Q1) | [M+H] ⁺ | The protonated molecular ion. |
| Product Ions (Q3) | Select two stable, intense product ions for quantification (quantifier) and confirmation (qualifier). | This two-step mass filtering provides exceptional selectivity and reduces noise. |

- Data Analysis and Quantification:
 - Optimize MRM transitions (cone voltage and collision energy) by infusing a standard solution of the analyte.
 - Inject the standard series to generate a calibration curve. Linearity is typically excellent at these low concentrations.
 - Inject the sample preparations.
 - Quantify the analyte using the instrument's software package based on the calibration curve.

- The final amount in ppm is calculated as: $\text{ppm} = (\text{Concentration in ng/mL from curve} / \text{Sample Concentration in mg/mL})$

Method Validation Summary (as per ICH Q2(R1))[5][10]

| Parameter | Typical Result |
|-----------------------------|---|
| Specificity | No interfering peaks at the analyte's retention time and MRM transition in blank/placebo. |
| Limit of Detection (LOD) | ~0.05 ppm (0.05 ng/g) |
| Limit of Quantitation (LOQ) | ~0.15 ppm (0.15 ng/g) |
| Linearity (r^2) | > 0.999 over the range of 0.15 ppm to 10 ppm. |
| Accuracy (% Recovery) | 95-105% at three concentration levels. |
| Precision (% RSD) | < 5% for repeatability and intermediate precision. |

Conclusion

The quantification of **[(p-Isopropylphenoxy)methyl]oxirane** requires highly sensitive and specific analytical methods due to its potential as a genotoxic impurity. The GC-MS and UPLC-MS/MS protocols detailed in this application note provide robust, reliable, and validated solutions for trace-level analysis. The GC-MS method offers a classic and dependable approach for suitable matrices, while the UPLC-MS/MS method provides superior sensitivity and is applicable to a broader range of samples. Proper method validation is essential to demonstrate that either procedure is suitable for its intended purpose, ensuring product quality and patient safety.[5]

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